N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide - 946372-08-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Catalog Number: EVT-2856761
CAS Number: 946372-08-3
Molecular Formula: C22H26N2O2
Molecular Weight: 350.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alaninate

    Compound Description: This compound is a p38 MAP kinase inhibitor. It is highlighted for its potential use in treating autoimmune, inflammatory, and cell proliferative diseases. [, ] The hydrolysis of its ester group generates the related compound N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alanine. [, ]

Reference:1. 3.

N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alanine

    Compound Description: This compound is produced by the hydrolysis of tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alaninate. [] Similar to its ester precursor, it is also a p38 MAP kinase inhibitor, potentially useful for treating related diseases. []

Reference:1.

Ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate Derivatives

    Compound Description: This class of compounds is synthesized through the interaction of diethyl 3-methyl-5-{[(methylsulfanyl)carbothioyl]amino}thiophene-2,4-dicarboxylate with low aliphatic amines. [] They serve as key intermediates in the synthesis of other thieno[2,3-d]pyrimidine derivatives with antimicrobial activity. []

Reference:4.

Ethyl 3-alkyl-5-methyl-2-({2-[arylamino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates

    Compound Description: These compounds are functionalized thieno[2,3-d]pyrimidine derivatives, synthesized via the alkylation of ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylates. [] These compounds exhibit moderate antimicrobial properties. []

Reference:4.

Ethyl 3-alkyl-5-methyl-4-oxo-2-{[(3-aryl-1,2,4-oxadiazol-5-yl)methyl]thio}-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

    Compound Description: This class of compounds is another example of functionalized thieno[2,3-d]pyrimidine derivatives, derived from the alkylation of ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylates. [] These derivatives display moderate antimicrobial activity. []

Reference:4.

4-amino-1H-quinolin-2-ones

    Compound Description: This class of compounds is formed through the thermal reaction of S-(3-alkyl/aryl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)thiocarbamates. []

Reference:5.

3a-alkyl/aryl-[1,3]thiazolo[5,4-c]quinoline-2,4(3aH,5H)-diones

    Compound Description: This group of compounds serves as precursors to either 4-amino-3-alkyl/aryl-1H-quinolin-2-ones or 6H-thiazolo[3,4-c]quinazoline-3,5-diones depending on the substituent at position 5. [] They undergo thermal reactions to produce these derivatives. []

Reference:5.

6H-thiazolo[3,4-c]quinazoline-3,5-diones

    Compound Description: These novel compounds are formed by the rearrangement of N-5 unsubstituted 3a-alkyl/aryl-[1,3]thiazolo[5,4-c]quinoline-2,4(3aH,5H)-diones under thermal conditions. []

Reference:5.

4,5-bis(2,4-diacetylcarbazol-1-yl)-1,4,5-oxdiazepanes

    Compound Description: These novel compounds are synthesized through a free radical-induced dimerization mechanism from 1-(2'-hydroxyethylimino)-1,2,3,4-tetrahydrocarbazoles reacting with acetyl chloride in the presence of acetic anhydride and pyridine. []

Reference:6.

N-Allyl-2-[(6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfanyl]acetamide (G721-0282)

    Compound Description: This compound is a chitinase-3-like 1 (CHI3L1) inhibitor investigated for its anxiolytic-like effects in mice experiencing chronic unpredictable mild stress (CUMS). [, ] It has been shown to relieve CUMS-induced anxiety potentially by decreasing inflammation in the brain. [, ]

Reference:8. 14.

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide (TTA-A2)

    Compound Description: This molecule is a synthetic T-type calcium channel (T/Cav3-channel) inhibitor. [] Its mechanism of action is similar to those of some endogenous signaling lipids. []

Reference:15.

3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

    Compound Description: This compound is a potent and orally bioavailable p38 MAP kinase inhibitor. [] It exhibits significant efficacy in a rat model of collagen-induced arthritis. []

Reference:16.

4-(2,3-dichlorophenyl)-1-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-ium salts (Aripiprazole salts)

    Compound Description: Aripiprazole is an antipsychotic medication, and its nitrate [, ], perchlorate [], and oxalate-oxalic acid salts [] have been structurally characterized. These salts demonstrate variations in conformation and intermolecular interactions, influencing their physical properties.

Reference:17. 18. 19. 20.

2,4-pyrimidinediamine Derivatives

    Compound Description: This group of compounds includes diverse structures characterized by a 2,4-pyrimidinediamine core. Many of these molecules are investigated for their potential as treatments for neoplastic diseases, inflammatory disorders, and immune system dysregulation. []

Reference:9.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

    Compound Description: Ivacaftor is a clinically approved potentiator for cystic fibrosis treatment, specifically targeting the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). [, ] It improves chloride channel function but may interfere with the action of some investigational correctors aimed at improving CFTR cellular processing. []

Reference:10. 22.

Tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles

    Compound Description: These are classes of compounds identified as potentiators of ∆F508-CFTR without interfering with corrector action, unlike Ivacaftor. [] They represent promising leads for improved combination therapies for cystic fibrosis. []

Reference:10.

Tricyclo[4.3.1.1(3.8)]undecan-1-amine, 3-Methoxybenzaldehyde semicarbazone, carboxaldehyde, 1-methyl-,oxime ,(Z)-(+), 1,5,5-Trimethyl-6-methylene-cyclohexene, 4-(2,5-Dihydro-3-methoxyphenyl)butylamine, Paromomycin, 9-Borabicyclo[3.31]nonane, 9-mercapto-, Benzenemethanol, 2-(2-aminopropoxy)-3-methyl, Acetamide, N-(6-acetylaminobenzothiazol-2-yl)-2-(adamantan, rin-6-carboxylic acid, N-(2,5-Dicyano-3,4-dihydro-2H-pyrrol-2-yl)-acetamide, 3,10-Dioxatricyclo [4.3.1.0(2,4)]dec-7-ene, 3-Cyclohex-3-enyl-propionic acid, Eicosanoic acid, phenylmethyl ester, 3,7-Diazabicyclo[3.3.1]nonane, 9,9-dimethyl-, Dithiocarbamate, S-methyl-,N-(2-methyl-3-oxobutyl)-, dl-Homocysteine, 2-(2-Furyl)pyridine, 1,7-Dioxa-10-thia-4,13-diazacyclopentadeca-5,9,12-trione, 5,7-Dodecadiyn-1,12-diol, 1-(β-d-Arabinofuranosyl)-4-O-difluoromethyluracil, Uric acid, Pyrrolo[1.2-a]pyrazine-1,4-dione, hexahydro-,12-Methyl-oxa-cyclododecan-2-one, Phthalic acid, butyl undecyl ester, 9,12,15-Octadecatrienoic acid, 2,3-bis(acetyloxy)propyl ester, 1,2,4-Trioxolane-2-octanoic acid 5-octyl-, methyl ester, 12-Dimethylamino-10-oxododecanoic acid, Octahydrochromen-2-one, L-Aspartic acid, N-glycyl-,2H-Oxecin-2-one, 3,4,7,8,91,10-hexahydro-4-hydroxy-10-meth, Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 2-amino-4-(2-ph, Dec-9-en-6-oxo-1-ylamide, 3,6,12-Trimethyl-1,4,7,10,13,16-hexaaza-cyclooctadecane, 2-lodohiistidine, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, 9-Octadecenamide, (Z)-, 3',8,8'-Trimethoxy-3-piperidyl-2,2'-binaphthalene-1,1',4,4'-tetra.

    Compound Description: These compounds represent a diverse set of secondary metabolites identified in the methanolic extract of Klebsiella pneumoniae. [] Some of these compounds exhibit antimicrobial activity. []

Reference:11.

3-[(2Z)-3,7-dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid (compound 1), 2-hexylpentanedioic acid (compound 2), (2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-({3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid (compound 3), 3,5,5-trimethyl-4-(3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-1-yl)oxy}butyl)cyclohex-2-en-1-one (compound 4), and 2-{[(6E)-2,10-dihydroxy-2,6,10-trimethyldodeca-6,11-dien-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol (compound 5).

    Compound Description: These five compounds were identified in an ethyl acetate extract of Vernonia amygdalina leaves, which showed potential as α-amylase inhibitors. [] Compound 3, in particular, displayed strong interaction energy and inhibition constant values in molecular docking analysis, suggesting potential as an α-amylase inhibitor. []

Reference:12.

5-(2-[18F]fluoroethyl)-2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate ([18F]FE@SUPPY), 1-(3-([11C]methylamino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one ([11C]Me@APPI), 2-[18F]fluoroethyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ([18F]FE@SNAP), and N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635)

    Compound Description: These are positron-emission tomography (PET) tracers investigated for their metabolic properties both in vitro and in vivo. [] Their stability and ability to cross the blood-brain barrier were assessed, indicating their potential as diagnostic tools. []

Reference:21.

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Compound 1)

    Compound Description: This compound, along with a solid dispersion of substantially amorphous N-(5-hydroxy-2,4-di-tert-butyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide, forms a pharmaceutical composition for treating CFTR mediated diseases, particularly cystic fibrosis. []

Reference:22.

2-(6-amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl)acetonitrile (I), 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbonyl)acetonitrile (II), 2-cyano-N-[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]acetamide (III), and 2-cyano-N-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]acetamide (IV)

    Compound Description: These four cyanoacetylated pyrimidine derivatives exhibit varied hydrogen-bonding patterns and aggregation in their crystal structures. [] These variations influence their physical properties and potential biological activities. []

Reference:23.

2-(2-pyridyl)ethylamine bidentate Ligands

  • Compound Description: This class of ligands, with various substituents on the pyridine and ethylamine moieties, affects the reactivity of copper(I) with dioxygen. [] Subtle modifications in ligand structure lead to different copper-oxygen intermediates, highlighting the fine-tuning possible in metal-

Properties

CAS Number

946372-08-3

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide

Molecular Formula

C22H26N2O2

Molecular Weight

350.462

InChI

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-8-18(14-17(20)7-11-21(24)25)23-22(26)19-9-6-15(2)13-16(19)3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26)

InChI Key

JQQJPPMHAUWPSW-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.